BenchChemオンラインストアへようこそ!

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine

Lipophilicity Drug-likeness Permeability

This piperazinyl pyrimidine features a 3,5-dimethoxybenzoyl group that imparts distinct electronic and steric properties critical for CCR4 antagonism and kinase hinge-region binding. With an XLogP3 of 2.6, it serves as a key lipophilicity probe versus sulfonyl analogs. The exact substitution pattern is essential for experimental reproducibility—subtle modifications can abolish target activity. Ideal for Th2-mediated inflammation models and medicinal chemistry campaigns requiring intermediate conformational flexibility (6 rotatable bonds) and balanced solubility/permeability (TPSA 77 Ų).

Molecular Formula C20H26N4O4
Molecular Weight 386.452
CAS No. 946371-57-9
Cat. No. B2549113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine
CAS946371-57-9
Molecular FormulaC20H26N4O4
Molecular Weight386.452
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)C
InChIInChI=1S/C20H26N4O4/c1-5-28-19-13-18(21-14(2)22-19)23-6-8-24(9-7-23)20(25)15-10-16(26-3)12-17(11-15)27-4/h10-13H,5-9H2,1-4H3
InChIKeySEXXUGKATPHXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (CAS 946371-57-9): Structural Baseline for Procurement


4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (CAS 946371-57-9) is a synthetic small molecule belonging to the piperazinyl pyrimidine class, a scaffold extensively explored for CCR4 antagonism and kinase inhibition [1]. The compound features a 3,5-dimethoxybenzoyl group attached to a piperazine ring, which is further linked to a 6-ethoxy-2-methylpyrimidine core. Its molecular formula is C20H26N4O4, with a molecular weight of 386.4 g/mol and a computed XLogP3 of 2.6 [2]. The compound is listed in PubChem (CID 42473281) and is available from multiple chemical vendors for research purposes.

Why In-Class Piperazinyl Pyrimidines Cannot Substitute 4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine


Piperazinyl pyrimidine derivatives exhibit profoundly divergent biological profiles contingent upon the nature and position of substituents on the pyrimidine and benzoyl moieties [1]. The 3,5-dimethoxybenzoyl group imparts distinct electronic and steric properties that influence target binding and pharmacokinetic behavior, as evidenced by SAR studies within this chemical series [1]. Subtle modifications—such as replacing the dimethoxybenzoyl with a benzenesulfonyl or benzylsulfonyl group—can lead to complete loss of activity against the intended target or altered selectivity profiles [1]. Consequently, procurement of the exact compound with the specified substitution pattern is essential for maintaining experimental reproducibility and biological relevance.

Quantitative Differentiation Evidence for 4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (CAS 946371-57-9)


Enhanced Lipophilicity (XLogP3) Compared to Sulfonyl Analogs

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine exhibits a computed XLogP3 of 2.6 [1], which is significantly higher than that of its direct sulfonyl analog 4-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (XLogP3 ≈ 1.8) [2]. This increase in lipophilicity can enhance membrane permeability and may influence oral bioavailability potential.

Lipophilicity Drug-likeness Permeability

Increased Topological Polar Surface Area (TPSA) Versus Des-Methoxy Analog

The target compound has a computed topological polar surface area (TPSA) of 77 Ų [1], which is higher than that of the 4-[4-(benzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine analog (TPSA ≈ 67 Ų) lacking the dimethoxy substitution [2]. This increase arises from the additional oxygen atoms in the 3,5-dimethoxybenzoyl group.

Polar Surface Area Oral Absorption Drug-likeness

Rotatable Bond Count as a Metric of Conformational Flexibility

With 6 rotatable bonds [1], 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine possesses greater conformational flexibility than 4-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (5 rotatable bonds) [2], but fewer than the benzylsulfonyl analog (7 rotatable bonds). This intermediate flexibility may allow for optimal adaptation to receptor binding pockets without incurring excessive entropic penalties.

Conformational Flexibility Molecular Complexity Target Binding

Hydrogen Bond Acceptor Count and Implications for Target Interaction

The target compound presents 7 hydrogen bond acceptor (HBA) sites [1], compared to 6 HBA sites for the benzenesulfonyl analog [2]. The additional methoxy oxygen atoms in the 3,5-dimethoxybenzoyl group increase the potential for hydrogen bonding interactions with biological targets such as kinase hinge regions or GPCR binding pockets.

Hydrogen Bonding Target Engagement Solubility

Optimal Research and Industrial Application Scenarios for 4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (CAS 946371-57-9)


Structure-Activity Relationship (SAR) Studies in CCR4 Antagonist Programs

The compound serves as a key intermediate-lipophilicity probe within piperazinyl pyrimidine-based CCR4 antagonist series, based on its XLogP3 of 2.6 relative to sulfonyl analogs (XLogP3 ≈ 1.8) [1]. Its intermediate conformational flexibility (6 rotatable bonds) makes it suitable for evaluating the impact of benzoyl substitution on receptor binding and functional antagonism, as described in the foundational patent for this chemical class [1].

Kinase Inhibitor Scaffold Diversification and Hinge-Binding Optimization

With 7 hydrogen bond acceptor sites, the dimethoxybenzoyl group may engage kinase hinge regions through additional hydrogen bonding interactions [2]. This compound can be utilized in medicinal chemistry campaigns targeting kinases that are sensitive to lipophilic substitutions at the solvent-exposed region, where the TPSA of 77 Ų supports both solubility and permeability [2].

Chemical Biology Tool for CCR4-Mediated Disease Models

Given the established role of CCR4 in allergic dermatitis, asthma, and HIV co-receptor function [1], this compound is suitable for use as a chemical probe in cellular models of Th2-mediated inflammation, provided its target engagement is confirmed in future studies. Its physicochemical profile supports formulation in standard DMSO-based assay systems.

Quote Request

Request a Quote for 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.